Higher Calculated Boiling Point Relative to Ethyl and Methyl Bromoacetate – Indicative of Enhanced Thermal Stability and Distillation Flexibility
The predicted boiling point of 2‑hydroxybutyl bromoacetate (281.1 °C at 760 mmHg) is substantially higher than the measured atmospheric boiling points of ethyl bromoacetate (159 °C) and methyl bromoacetate (145 °C) . This ~120 °C elevation is consistent with the introduction of intermolecular hydrogen bonding via the secondary hydroxyl group, which reduces vapor pressure and extends the liquid‑phase temperature window. For processes requiring elevated reaction temperatures or vacuum distillation, the higher boiling point reduces the risk of premature vaporization and may simplify solvent removal from lower‑boiling reaction components.
Methyl bromoacetate: 145 °C
| Evidence Dimension | Boiling point (atmospheric pressure or equivalent) |
|---|---|
| Target Compound Data | 281.1 °C at 760 mmHg (calculated) |
| Comparator Or Baseline | Ethyl bromoacetate: 159 °C at 760 mmHg (experimental); Methyl bromoacetate: 145 °C at 760 mmHg (experimental) |
| Quantified Difference | Δ ≈ +122 °C vs ethyl bromoacetate; Δ ≈ +136 °C vs methyl bromoacetate |
| Conditions | Calculation (ChemSrc) vs experimental literature values |
Why This Matters
Procurement teams evaluating high‑temperature synthetic routes or vacuum distillation workflows should consider that the higher boiling point of 2‑hydroxybutyl bromoacetate provides a wider operational temperature range, potentially reducing evaporative losses and improving recovery.
